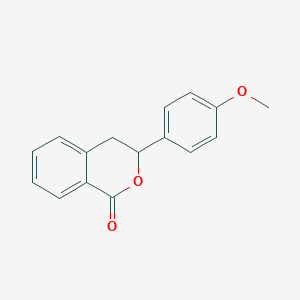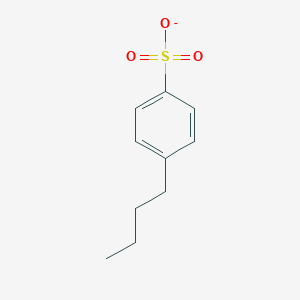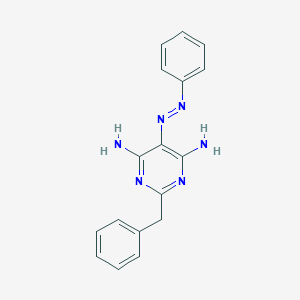![molecular formula C16H13NO4 B286491 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B286491.png)
5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione, also known as 5-OH-DMT, is a naturally occurring compound found in the bark and seeds of certain plants. It belongs to the class of compounds known as tryptamines, which are known to have psychoactive properties. In recent years, 5-OH-DMT has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione is not well understood. However, it is believed to act on the serotonin system in the brain, similar to other tryptamines. It may also have activity at other receptors, such as the sigma-1 receptor.
Biochemical and Physiological Effects
Studies have shown that 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione has a range of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which may be responsible for its antidepressant and anxiolytic effects. It may also have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have a low toxicity profile. However, one limitation is that it is a controlled substance in many countries, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione. One area of interest is its potential use in the treatment of addiction, particularly for opioid addiction. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, there is interest in developing new synthesis methods for 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione that may be more efficient or environmentally friendly.
Synthesemethoden
5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Fischer indole synthesis. However, the most common method of synthesis is through the reduction of 5-methoxy-tryptamine using lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Research on 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione has primarily focused on its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic properties, and may also have potential in the treatment of addiction and post-traumatic stress disorder. Additionally, it has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
Molekularformel |
C16H13NO4 |
|---|---|
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
5-hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO4/c1-21-12-4-2-3-10(7-12)9-17-15(19)13-6-5-11(18)8-14(13)16(17)20/h2-8,18H,9H2,1H3 |
InChI-Schlüssel |
HZALDAPPAHQRJP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)O |
Kanonische SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[hydroxy(diphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate](/img/structure/B286408.png)



![N-[(4-methylphenyl)methyl]-7H-purin-6-amine](/img/structure/B286420.png)
![3-(9H-fluoren-9-ylidene)-1-{4-[4-(2-methylphenyl)-1-piperazinyl]butyl}-2,4-pyrrolidinedione](/img/structure/B286423.png)
![2-{4-[4-(2-hydroxyethyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286425.png)
![2-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286427.png)
![2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286428.png)
![2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286429.png)
![2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286431.png)
![2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286432.png)
![2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286433.png)
![2-{4-[4-(3-chlorophenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286434.png)